Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate

Description

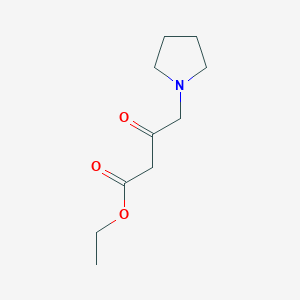

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

ethyl 3-oxo-4-pyrrolidin-1-ylbutanoate |

InChI |

InChI=1S/C10H17NO3/c1-2-14-10(13)7-9(12)8-11-5-3-4-6-11/h2-8H2,1H3 |

InChI Key |

SEGPWFISHQBGQP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)CN1CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Oxo 4 1 Pyrrolidinyl Butanoate and Its Analogues

De Novo Synthesis Pathways

The de novo synthesis of ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate fundamentally involves the construction of the molecule from simpler, acyclic precursors. Key to these pathways are the formation of the butanoate backbone, the introduction of the ketone at the C-3 position, and the attachment of the pyrrolidinyl group at the C-4 position.

Strategies for Butanoate Chain Elongation

The construction of the four-carbon butanoate chain is a critical first step. A prevalent strategy involves the elongation of a two-carbon starting material, typically an acetate (B1210297) derivative. One of the most common and effective methods for this is the Claisen condensation. In this reaction, two molecules of ethyl acetate can be condensed in the presence of a strong base, such as sodium ethoxide, to form ethyl acetoacetate (B1235776) (ethyl 3-oxobutanoate). This molecule contains the essential four-carbon chain and the 3-oxo functionality.

Alternatively, methods starting from ketones and using reagents like ethyl chloroformate can also be employed to generate the β-keto ester backbone. proquest.com

Stereoselective Introduction of the Pyrrolidinyl Group

The introduction of the pyrrolidinyl group is typically achieved via a nucleophilic substitution reaction. Pyrrolidine (B122466), acting as a nucleophile, displaces a halide from the C-4 position of an ethyl 4-halo-3-oxobutanoate. This is a standard alkylation of a secondary amine.

While the target compound itself is not chiral, the principles of stereoselective synthesis become crucial when preparing chiral analogues, such as β-hydroxy or other substituted β-amino esters. nih.gov For the synthesis of this compound, the reaction is generally carried out by mixing ethyl 4-haloacetoacetate with pyrrolidine, often in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Multi-Step Synthetic Sequences

A common multi-step synthesis for this compound can be summarized as follows:

Formation of Ethyl Acetoacetate: Condensation of ethyl acetate using a strong base like sodium ethoxide.

Halogenation: Reaction of ethyl acetoacetate with a halogenating agent (e.g., bromine or sulfuryl chloride) to produce ethyl 4-haloacetoacetate. chemicalbook.com

Amination: Nucleophilic substitution of the halide with pyrrolidine to yield the final product.

An alternative sequence could involve the reaction of diketene (B1670635) with ethanol (B145695) to form ethyl acetoacetate, followed by the subsequent halogenation and amination steps.

Functional Group Interconversions on Precursors

The synthesis of this compound heavily relies on the functional group interconversion of a readily available precursor. The key transformation is the conversion of a carbon-halogen bond to a carbon-nitrogen bond.

The reaction of ethyl 4-bromoacetoacetate or ethyl 4-chloroacetoacetate with pyrrolidine is a classic example of an SN2 reaction. chemicalbook.comnih.gov The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic C-4 carbon, displacing the bromide or chloride ion. The reaction is typically performed in a suitable solvent and may be facilitated by the addition of a non-nucleophilic base to scavenge the acid byproduct.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of this compound and its analogues is an area of active development. Key considerations include the use of less hazardous reagents, atom economy, and the reduction of waste.

For the synthesis of related chiral alcohols, biocatalytic methods have been explored. For example, the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutyrate has been achieved using engineered reductases. nih.gov These enzymatic methods often operate in aqueous media under mild conditions, offering a greener alternative to traditional chemical reductions. While not directly applied to the synthesis of the title compound in the reviewed literature, such biocatalytic approaches could potentially be adapted for the synthesis of chiral precursors or for the reduction of the 3-oxo group in the final product if desired.

Furthermore, the use of solvent-free conditions or more environmentally benign solvents can significantly improve the green credentials of the synthesis. For instance, the aza-Michael addition of amines to α,β-unsaturated carbonyl compounds has been shown to proceed efficiently under solvent-free conditions. organic-chemistry.org Exploring similar conditions for the reaction of pyrrolidine with a suitable precursor could reduce the environmental impact of the synthesis.

Catalytic Approaches for Improved Yields and Selectivity

The generation of β-keto esters and their derivatives, including β-enamino esters, often benefits from catalytic methods to improve reaction rates and yields. While specific catalytic syntheses for this compound are not extensively documented in publicly available research, the principles can be extrapolated from the synthesis of analogous compounds.

One relevant example involves the synthesis of Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives. Research has shown that these compounds can be synthesized via a conjugate addition of β-ketoesters to N-substituted maleimides. nih.gov This reaction is effectively catalyzed by a combination of creatinine (B1669602) and potassium hydroxide (B78521) (KOH), each at a 20 mol% loading in dichloromethane. nih.gov This catalytic system has been reported to produce the desired products in excellent isolated yields, ranging from 84% to 98%, with reaction times of around 23 hours at room temperature. nih.gov

The use of organocatalysts is a prominent strategy in the synthesis of pyrrolidine-containing structures. For instance, catalytic enantioselective cascade reactions have been developed to synthesize complex molecules like 3,2′-pyrrolidinyl bispirooxindoles. rsc.org These reactions highlight the potential for catalysts to control stereochemistry, which is a crucial aspect of modern organic synthesis.

Furthermore, the broader field of β-keto ester synthesis has seen the application of various catalysts. For example, palladium complexes are known to catalyze a range of transformations of allyl β-keto carboxylates, proceeding through palladium enolates formed after decarboxylation. nih.gov These intermediates can then undergo various reactions, including aldol (B89426) condensations and Michael additions, to form substituted ketones and esters. nih.gov Indium-based catalysts, such as In(OTf)₃ or In(NTf₂)₃, have also been shown to be effective in the cycloisomerization of α-propargyl-β-keto esters and their imine analogues to produce substituted furans and pyrroles, respectively. thieme-connect.de

The synthesis of β-enamino esters from β-keto esters and amines can be catalyzed by simple and environmentally benign catalysts like acetic acid. organic-chemistry.org This method can be performed under solvent-free conditions using ultrasound irradiation, leading to good yields of the corresponding β-enamino esters. organic-chemistry.org

Table 1: Catalytic Synthesis of a Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Analogue

| Catalyst System | Substrates | Solvent | Yield | Reference |

| Creatinine (20 mol%), KOH (20 mol%) | Ethyl 2-oxocyclohexanecarboxylate, N-benzylmaleimide | Dichloromethane | 84% | nih.gov |

Flow Chemistry Techniques for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced safety, improved heat and mass transfer, and simplified scalability. nih.govpolimi.it The synthesis of β-amino esters and related compounds has been successfully adapted to continuous flow processes, demonstrating the potential for scalable production of molecules like this compound.

A common approach to synthesizing β-enamino esters is the condensation of a β-ketoester with an amine. This reaction is well-suited for continuous flow synthesis. researchgate.net In a typical setup, streams of the β-ketoester and the amine (such as aqueous ammonia (B1221849) or a primary amine) are pumped through a reactor coil. researchgate.net This method can be performed without an external solvent, making it a greener process. researchgate.net The use of microreactors can significantly enhance reaction efficiency compared to batch processes.

For instance, the continuous-flow synthesis of β-amino acid esters has been achieved through a lipase-catalyzed Michael addition of aromatic amines to acrylates. mdpi.com Using Lipase TL IM from Thermomyces lanuginosus in a packed-bed reactor with methanol (B129727) as the medium, good yields can be obtained with a residence time as short as 30 minutes. mdpi.com This enzymatic approach in a continuous flow system offers an environmentally friendly and efficient alternative to traditional methods. mdpi.com

Acid catalysis can also be integrated into flow systems for the synthesis of β-aminocarbonyls. rsc.org A waste-minimized continuous flow process for the hydration of N-Boc-2-azetines under acid-catalyzed conditions has been developed. rsc.org This system utilizes a biphasic segmented flow with an inline liquid-liquid separator, allowing for the recovery and reuse of both the organic solvent and the acidic aqueous phase, thereby enhancing the sustainability of the process. rsc.org

The scalability of flow synthesis is a key advantage. nih.gov Processes developed on a laboratory scale using syringe pumps can often be scaled up for kilo-scale production using peristaltic pumps and larger tubular reactors. researchgate.net The ability to telescope multiple reaction steps in a continuous sequence further enhances the efficiency of flow chemistry for producing complex molecules. rsc.orgresearchgate.net

Table 2: Examples of Continuous Flow Synthesis of β-Amino Ester Analogues

| Reaction Type | Catalyst/Promoter | Reactor Type | Key Advantages | Reference |

| Condensation of β-ketoester and amine | None (solvent-free) or homogeneous acid catalyst | Tubular reactor | Green process, scalable | researchgate.net |

| Michael addition of aromatic amines to acrylates | Lipase TL IM | Packed-bed microreactor | Green conditions, short residence time | mdpi.com |

| Hydration of N-Boc-2-azetines | Acid catalyst | Segmented flow reactor with liquid-liquid separator | Waste minimization, catalyst and solvent recycling | rsc.org |

Mechanistic Investigations of Ethyl 3 Oxo 4 1 Pyrrolidinyl Butanoate Reactivity

Enolization and Keto-Enol Tautomeric Equilibria

The structure of Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate allows for the existence of multiple tautomeric forms. Primarily, this includes the keto-amine form and the more stable enamine-enol form, which is a vinylogous amide. The equilibrium between these forms is a critical determinant of the compound's reactivity.

Unlike simple β-keto esters such as ethyl acetoacetate (B1235776), where the keto form predominates under normal conditions (approximately 93% keto to 7% enol), the presence of the nitrogen atom in this compound significantly shifts the equilibrium towards the enamine tautomer. oxfordreference.com This shift is driven by the formation of a highly conjugated system (N-C=C-C=O) and the potential for strong intramolecular hydrogen bonding between the enamine N-H group (if present as a secondary amine) and the carbonyl oxygen. In the case of the tertiary pyrrolidine (B122466) nitrogen, the stability of the enamine form, correctly termed a β-aminoacrylate, is conferred by the powerful electron-donating effect of the nitrogen atom into the conjugated system.

The position of this equilibrium is highly sensitive to the solvent. In non-polar solvents like carbon tetrachloride, the enol/enamine form is favored due to the stability of the intramolecular hydrogen bond. masterorganicchemistry.com Conversely, in polar, protic solvents such as water or alcohols, the keto form may become more populated as the solvent molecules can engage in intermolecular hydrogen bonding, disrupting the internal stabilization of the enol form. masterorganicchemistry.com For related 1,3-dicarbonyl compounds, the enol content can vary from less than 2% in D₂O to 49% in CCl₄. masterorganicchemistry.com

Spectroscopic studies on analogous compounds, such as Ethyl (2E)-3-oxo-2-(pyrrolidin-2-ylidene)butanoate, confirm the prevalence of the enamine structure. researchgate.net X-ray crystallography of this related molecule reveals a planar structure stabilized by both intra- and intermolecular hydrogen bonds, which lock the molecule in the enamine conformation. researchgate.net

Table 1: Factors Influencing Keto-Enamine Tautomerism

| Factor | Influence on Equilibrium | Rationale |

|---|---|---|

| Nitrogen Substitution | Shifts equilibrium towards the enamine form | The nitrogen lone pair participates in a p-π conjugated system, stabilizing the enamine tautomer. libretexts.org |

| Solvent Polarity | Polar solvents can favor the keto form | Polar solvents disrupt the intramolecular hydrogen bonds that stabilize the enol/enamine form. masterorganicchemistry.com |

| Intramolecular H-Bonding | Strongly favors the enamine-enol tautomer | A stable six-membered pseudo-ring is formed, significantly lowering the energy of this tautomer. researchgate.netlibretexts.org |

| Conjugation | Favors the enamine form | The extended π-system (vinylogous amide) provides significant resonance stabilization. libretexts.org |

Nucleophilic Attack Pathways at the Carbonyl Center

The compound possesses two primary sites for nucleophilic attack: the ester carbonyl carbon and the ketone carbonyl carbon. The reactivity of these sites is modulated by the electron-donating enamine system. This donation increases the electron density throughout the conjugated system, making both carbonyl groups less electrophilic compared to those in a standard β-keto ester.

Despite this deactivation, reactions with strong nucleophiles can proceed. The general mechanism involves the nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate. msu.edu The subsequent steps depend on the nature of the nucleophile and the reaction conditions.

Attack at the Ester Carbonyl: This pathway leads to substitution reactions, such as hydrolysis or amidation, where the ethoxy group (-OEt) acts as the leaving group.

Attack at the Ketone Carbonyl: This is typically followed by an addition reaction. For instance, reduction with a hydride reagent like sodium borohydride (B1222165) would yield a secondary alcohol. Attack by a Grignard reagent or an organolithium compound would result in a tertiary alcohol after the formation of a new carbon-carbon bond. msu.edu

In N-acyl derivatives of related pyroglutamates, it has been shown that heteronucleophiles and carbon-nucleophiles can react chemoselectively to afford esters, amides, and ketones in high yields, highlighting the controlled reactivity that can be achieved at these carbonyl centers. nih.gov

Electrophilic Substitution Analogues on Pyrrolidine Derivatives

The enamine moiety in this compound renders the α-carbon (the carbon between the two carbonyl groups) highly nucleophilic. This is due to the resonance contribution from the nitrogen lone pair, which pushes electron density onto this carbon. Consequently, this position is susceptible to attack by a wide range of electrophiles in reactions analogous to electrophilic aromatic substitution.

Unlike Friedel-Crafts reactions which typically occur on aromatic rings, the electrophilic attack here happens on the electron-rich β-carbon of the enamine system. masterorganicchemistry.comsigmaaldrich.com

Common electrophilic substitution reactions for enamines include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) can introduce a halogen atom at the α-position.

Vilsmeier-Haack Reaction: Using a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) derivative (like DMF) generates the Vilsmeier reagent (a chloroiminium ion), which is a weak electrophile. This reagent readily reacts with the nucleophilic α-carbon to introduce a formyl group, yielding a β-formylated product after hydrolysis.

The pyrrolidine ring itself is generally not susceptible to electrophilic attack under these conditions, as the enamine system is the most electron-rich and reactive part of the molecule.

Alkylation and Acylation Reactions at Active Methylene (B1212753) Positions

The nucleophilic character of the α-carbon makes it a prime site for the formation of new carbon-carbon bonds through alkylation and acylation reactions. These reactions are synthetically valuable for elaborating the carbon skeleton.

Alkylation: The reaction with alkyl halides (R-X) in the presence of a base can lead to the introduction of an alkyl group at the α-position (C-alkylation). However, a common competing side reaction is N-alkylation of the pyrrolidine nitrogen. The choice of solvent and counter-ion can influence the ratio of C- to N-alkylation. Using a strong Lewis acid can activate the alkyl halide, favoring C-alkylation. masterorganicchemistry.comorganic-chemistry.org

Acylation: Similarly, reaction with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst introduces an acyl group at the α-carbon. sigmaaldrich.com This reaction proceeds via the formation of a highly reactive acylium ion, which serves as the electrophile. youtube.com Friedel-Crafts acylation offers an advantage over alkylation as the product, an α-acylated β-enamino ester, is deactivated towards further acylation, preventing poly-acylation issues. youtube.com

Table 2: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent Example | Catalyst/Conditions | Primary Product |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | NaH in THF | α-Methylated product |

| Acylation | Acetyl Chloride (CH₃COCl) | AlCl₃ | α-Acetylated product |

| Formylation | Vilsmeier Reagent | POCl₃, DMF | α-Formylated product |

Cyclocondensation and Annulation Reactions Leading to Heterocyclic Systems

The 1,3-dicarbonyl-like functionality, masked as a β-enamino ester, makes this compound an excellent precursor for the synthesis of various heterocyclic rings through cyclocondensation reactions. These reactions typically involve a bifunctional reagent that reacts with both electrophilic carbonyl carbons (or their enamine equivalent).

Pyridazinone derivatives are important pharmacophores found in many biologically active compounds. nih.govsemanticscholar.org They can be readily synthesized from 1,4-dicarbonyl compounds or their equivalents by reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives. nih.govgrafiati.com

In the case of this compound, the reaction with hydrazine hydrate, often in an acidic medium like acetic acid, initiates a cyclocondensation cascade. The mechanism involves:

Nucleophilic attack by one of the hydrazine nitrogens on the ketone carbonyl group.

Formation of a hydrazone intermediate.

Intramolecular cyclization via attack of the second hydrazine nitrogen on the ester carbonyl.

Elimination of ethanol (B145695) and water to yield the final, stable pyridazinone ring system.

This reaction provides a direct and efficient route to pyrrolidine-substituted pyridazinones, which are of interest in medicinal chemistry. nih.gov

Cinnoline (B1195905) is a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridazine (B1198779) ring. Its derivatives exhibit a broad spectrum of biological activities. researchgate.net While several methods exist for cinnoline synthesis, a common approach involves the cyclization of arylhydrazones. researchgate.net

This compound can serve as a key building block for cinnoline derivatives via the Japp-Klingemann reaction. This reaction involves the coupling of an aromatic diazonium salt with the active methylene group of the β-keto ester tautomer.

An aromatic amine is diazotized (e.g., with NaNO₂/HCl) to form an arenediazonium salt.

The diazonium salt is coupled with this compound under basic or buffered conditions. This results in an arylhydrazone intermediate, with the expulsion of the acetyl group.

The resulting arylhydrazone can then be induced to cyclize under strongly acidic conditions (e.g., concentrated H₂SO₄ or polyphosphoric acid). This acid-catalyzed intramolecular electrophilic substitution onto the ortho-position of the aromatic ring, followed by aromatization, yields the 4-hydroxycinnoline-3-carboxylic acid ethyl ester derivative. google.com

This pathway demonstrates the utility of the compound's dual reactivity—the active methylene character and the cyclization potential—in constructing complex polycyclic systems.

Exploration of Other Nitrogen-Containing Heterocycles

The reactivity of β-enamino esters derived from cyclic secondary amines other than pyrrolidine, such as piperidine (B6355638) and morpholine (B109124), has been a subject of study, providing valuable comparisons in terms of reactivity and stability. The nature of the heterocyclic amine influences the electronic and steric properties of the resulting enamine, which in turn affects its nucleophilicity and reactivity in subsequent transformations.

Research has shown that enamines derived from pyrrolidine are generally more reactive than those derived from piperidine or morpholine. nih.gov This is attributed to the higher p-character of the nitrogen lone pair in the five-membered pyrrolidine ring, leading to greater n-π conjugation and enhanced nucleophilicity of the β-carbon. nih.gov In contrast, the morpholine ring, with its electron-withdrawing oxygen atom, significantly reduces the nucleophilicity of the corresponding enamine. nih.gov

For instance, the synthesis of β-enamino esters from β-ketoesters and various amines, including piperidine, has been reported. nih.gov These compounds serve as versatile intermediates in the synthesis of various heterocyclic systems, such as pyridinone derivatives. nih.gov The reaction conditions for the formation of these enamines, often involving refluxing in a suitable solvent, highlight the general accessibility of these intermediates. nih.gov

A comparative study on the 1,4-addition reaction of aldehydes to nitroolefins catalyzed by β-amino acids derived from pyrrolidine, piperidine, and morpholine further illustrates the differing reactivity. The catalysts derived from pyrrolidine consistently provide higher yields and enantioselectivities compared to their piperidine and morpholine counterparts, underscoring the superior performance of the pyrrolidine scaffold in enamine-based catalysis.

The choice of the nitrogen-containing heterocycle, therefore, represents a critical parameter for modulating the reactivity of the resulting β-enamino ester, with pyrrolidine often being the preferred choice for reactions requiring high nucleophilicity.

Reduction Chemistry of the Ketone and Ester Functions

The reduction of β-enamino esters, such as this compound, offers a pathway to valuable synthetic intermediates like β-amino esters and γ-amino alcohols. The presence of two reducible functional groups, the ketone and the ester, as well as the enamine double bond, allows for chemoselective reduction depending on the choice of reducing agent and reaction conditions.

The ketone functionality is generally more reactive towards hydride reducing agents than the ester group. Mild reducing agents such as sodium borohydride (NaBH₄) are known to selectively reduce ketones in the presence of esters. For example, the reduction of ethyl 3-oxobutanoate with NaBH₄ in methanol (B129727) yields the corresponding β-hydroxy ester, demonstrating the chemoselectivity of this reagent. wikipedia.org It is expected that this compound would undergo a similar selective reduction of the ketone to afford the corresponding β-hydroxy-β-enamino ester.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both the ketone and the ester functionalities. The reduction of β-enamino esters with LiAlH₄ typically leads to the formation of γ-amino alcohols. This transformation is highly valuable for the synthesis of 1,3-amino alcohols, which are important structural motifs in many biologically active compounds.

Furthermore, the enamine double bond can also be reduced, typically through catalytic hydrogenation. The asymmetric hydrogenation of unprotected enamines using rhodium complexes with chiral ligands has been shown to produce β-amino esters with high enantioselectivity. nih.gov This method provides a direct route to chiral β-amino acid derivatives without the need for protecting groups. The stereochemical outcome of the reduction of the C=C bond in cyclic β-enamino esters can often be controlled to produce either cis or trans products depending on the reaction conditions.

The selective reduction of the different functional groups within this compound is summarized in the table below, based on the known reactivity of analogous compounds.

| Functional Group | Reducing Agent | Expected Product |

| Ketone | NaBH₄ | Ethyl 3-hydroxy-4-(1-pyrrolidinyl)but-2-enoate |

| Ketone & Ester | LiAlH₄ | 4-(1-Pyrrolidinyl)butane-1,3-diol |

| Enamine C=C | H₂ / Chiral Rh catalyst | Ethyl 3-amino-4-(1-pyrrolidinyl)butanoate |

Oxidative Transformations

The enamine functionality in this compound is susceptible to various oxidative transformations, leading to a range of synthetically useful products. The electron-rich nature of the enamine double bond makes it a target for oxidation, which can result in cleavage of the C=C bond or other modifications.

One of the key oxidative reactions of enamines is oxidative cleavage. Treatment of electron-deficient enamines with tert-butyl hydroperoxide (TBHP) has been shown to induce cleavage of the C=C double bond, yielding carbonyl compounds. nih.gov This reaction provides a method for the formation of a C=O bond from an enamine precursor. In the context of this compound, such a cleavage would be expected to yield ethyl 2-formyl-3-oxobutanoate and pyrrolidine. Another approach for oxidative cleavage involves the use of singlet oxygen, which can react with enamines to form a 1,2-dioxetane (B1211799) intermediate that subsequently cleaves to give carbonyl compounds. acs.org

Besides cleavage, other oxidative reactions can also be envisioned. For example, the epoxidation of the enamine double bond would lead to the formation of a highly reactive α,β-epoxy-γ-amino ester. While the epoxidation of α,β-unsaturated ketones is a well-established reaction, nih.govacs.org the epoxidation of β-enamino esters is less common but represents a potential pathway to novel functionalized molecules. Similarly, dihydroxylation of the enamine double bond, for instance using osmium tetroxide, could provide access to α,β-dihydroxy-γ-amino esters. Stereoselective dihydroxylation reactions have been reported for γ-amino-α,β-unsaturated esters, suggesting that similar transformations could be applied to β-enamino esters. nih.govrsc.org

The electrochemical oxidation of enamines has also been studied, revealing that they are electron-rich compounds with intriguing redox properties. nih.gov These studies provide insights into the nature of the radical cations formed upon oxidation and can guide the development of new oxidative transformations.

Michael Addition Reactivity of the Enone System

This compound, as an enamine of a β-keto ester, is a potent nucleophile that can participate in Michael addition reactions. nih.govlibretexts.orglibretexts.orgacs.org In this context, the enamine acts as a Michael donor, adding to a variety of Michael acceptors, which are typically α,β-unsaturated carbonyl compounds or other electron-deficient alkenes. acs.orgyoutube.com This reactivity is a cornerstone of the Stork enamine synthesis, which allows for the formation of new carbon-carbon bonds at the α-position of a ketone. libretexts.orglibretexts.org

The nucleophilicity of the enamine is derived from the lone pair of electrons on the nitrogen atom, which are in conjugation with the double bond. This delocalization increases the electron density at the β-carbon, making it highly nucleophilic. The general mechanism of the Michael addition involves the attack of the enamine's β-carbon onto the β-carbon of the Michael acceptor. This is followed by the collapse of the resulting enolate and subsequent hydrolysis of the iminium ion to regenerate the ketone and liberate the secondary amine.

A variety of Michael acceptors can be employed in reactions with enamines like this compound. These include α,β-unsaturated ketones, esters, nitriles, and nitroalkenes. The products of these reactions are 1,5-dicarbonyl compounds or their synthetic equivalents, which are valuable building blocks in organic synthesis. For example, the reaction of a pyrrolidine enamine of a ketone with an α,β-unsaturated ketone yields a δ-diketone after hydrolysis. libretexts.org

The reactivity in Michael additions can be influenced by the nature of the enamine and the Michael acceptor. Pyrrolidine enamines are known to be highly reactive in these transformations. nih.gov The reaction conditions, such as the solvent and the presence of catalysts, can also play a crucial role in the efficiency and selectivity of the addition. Organocatalytic asymmetric Michael additions of ketones to nitroolefins using pyrrolidine-based catalysts have been extensively studied, often providing high diastereo- and enantioselectivities. researchgate.net

Below is a table summarizing the expected products from the Michael addition of this compound with various Michael acceptors, based on the principles of the Stork enamine reaction.

| Michael Acceptor | Expected Product (after hydrolysis) |

| Methyl vinyl ketone | Ethyl 2-(3-oxobutyl)-3-oxobutanoate |

| Acrylonitrile | Ethyl 2-(2-cyanoethyl)-3-oxobutanoate |

| Methyl acrylate | Ethyl 2-(2-(methoxycarbonyl)ethyl)-3-oxobutanoate |

Studies on Rearrangement Reactions

The structural framework of this compound, featuring an enamine moiety, makes it a potential substrate for various rearrangement reactions, particularly those involving pericyclic processes. One of the most relevant rearrangements for enamines is the aza-Claisen rearrangement.

The aza-Claisen rearrangement is a youtube.comyoutube.com-sigmatropic rearrangement of an N-allyl enamine. nih.gov This reaction leads to the formation of a γ,δ-unsaturated imine, which can then be hydrolyzed to the corresponding aldehyde or ketone. For this compound, if the pyrrolidine nitrogen were to be allylated, the resulting N-allyl enammonium salt could potentially undergo aza-Claisen rearrangement. This would involve the migration of the allyl group from the nitrogen to the β-carbon of the enamine system. The stereoselectivity of such rearrangements can often be controlled, providing a route to chiral building blocks. nih.gov

Photochemical rearrangements of enamines and related systems have also been documented. For instance, the photo-aza-Claisen rearrangement of cyclic enaminones has been observed, leading to the formation of new heterocyclic structures. rsc.org Similarly, photochemical isomerization of α,β-unsaturated esters to their β,γ-unsaturated counterparts via photoenolization has been reported, suggesting that light-induced transformations of the enamino ester system in this compound could lead to interesting structural modifications. acs.org

The table below outlines potential rearrangement reactions applicable to this compound or its derivatives, based on known enamine chemistry.

| Rearrangement Type | Substrate Requirement | Potential Product Class |

| Aza-Claisen | N-allyl derivative | γ,δ-Unsaturated iminium salt |

| Photo-aza-Claisen | Irradiation | Rearranged heterocyclic system |

| Photochemical Isomerization | Irradiation | β,γ-Unsaturated ester |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Oxo 4 1 Pyrrolidinyl Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate. The molecule exists in a tautomeric equilibrium between a keto form and an enol form, which influences the observed spectra. The data presented here corresponds primarily to the major keto tautomer.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The signals are characterized by their chemical shift (δ) in parts per million (ppm), their multiplicity (e.g., singlet, triplet), and their coupling constants (J) in Hertz (Hz). The spectrum clearly resolves signals for the ethyl group, the pyrrolidine (B122466) ring, and the central butanoate chain.

Key assignments for the proton signals of this compound are detailed below. The ethyl group protons appear as a characteristic quartet and triplet. The protons on the butanoate backbone appear as distinct singlets, while the protons of the pyrrolidinyl ring typically show more complex multiplets due to their similar chemical environments.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CH₃ (Ethyl) | ~1.25 | Triplet (t) | ~7.1 |

| CH₂ (Ethyl) | ~4.15 | Quartet (q) | ~7.1 |

| C(2)H₂ | ~3.45 | Singlet (s) | N/A |

| C(4)H₂ | ~3.60 | Singlet (s) | N/A |

| CH₂ (Pyrrolidine, Cα) | ~2.65 | Multiplet (m) | N/A |

| CH₂ (Pyrrolidine, Cβ) | ~1.80 | Multiplet (m) | N/A |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about the carbon skeleton. The spectrum is characterized by the presence of two carbonyl signals at low field, corresponding to the ketone and ester functional groups. The remaining signals correspond to the aliphatic carbons of the ethyl, butanoate, and pyrrolidinyl moieties.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O (Ketone, C3) | ~202.5 |

| C=O (Ester, C1) | ~167.0 |

| O-CH₂ (Ethyl) | ~61.0 |

| N-CH₂ (Pyrrolidine, Cα) | ~54.5 |

| C4 | ~50.0 |

| C2 | ~49.5 |

| Cβ-CH₂ (Pyrrolidine) | ~23.5 |

| CH₃ (Ethyl) | ~14.0 |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. A key expected correlation would be between the ethyl CH₂ quartet (~4.15 ppm) and the ethyl CH₃ triplet (~1.25 ppm). It would also confirm the connectivity within the pyrrolidine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals in Table 4.1.1 to their corresponding carbon signals in Table 4.1.2, for instance, connecting the signal at ~4.15 ppm (¹H) to the signal at ~61.0 ppm (¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments. Key correlations would include:

Protons at C2 (~3.45 ppm) to the carbonyl carbons C1 (~167.0 ppm) and C3 (~202.5 ppm).

Protons at C4 (~3.60 ppm) to the ketone carbon C3 (~202.5 ppm) and the α-carbons of the pyrrolidine ring (~54.5 ppm).

The ethyl CH₂ protons (~4.15 ppm) to the ester carbonyl carbon C1 (~167.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. It can help to confirm the spatial relationship between the butanoate chain and the pyrrolidine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the functional groups within the molecule. The IR and Raman spectra of this compound are dominated by strong absorptions corresponding to the stretching vibrations of the two carbonyl groups.

The most prominent features are two distinct C=O stretching bands. The ketone carbonyl typically absorbs at a lower wavenumber than the ester carbonyl due to electronic effects. Other significant bands include C-N and C-O stretching vibrations, confirming the presence of the amine and ester functionalities.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

| C=O Stretch (Ester) | ~1740 | Ester Carbonyl |

| C=O Stretch (Ketone) | ~1715 | Ketone Carbonyl |

| C-N Stretch | ~1150-1200 | Tertiary Amine |

| C-O Stretch | ~1250-1300 (asymmetric), ~1050-1100 (symmetric) | Ester |

| C-H Stretch | ~2850-2980 | Aliphatic |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule under ionization, which aids in structural confirmation. For this compound (molecular formula C₁₀H₁₇NO₃), the nominal molecular weight is 199 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 199.

The fragmentation pattern is dictated by the functional groups present. Common fragmentation pathways would include:

Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a C₄H₇N radical and formation of a stable pyrrolidinium (B1226570) ion.

Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment at m/z 154.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen to the ketone carbonyl, followed by cleavage.

Cleavage between C2 and C3 , breaking the carbon backbone.

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion, which serves as a powerful tool for confirming the elemental composition. The calculated exact mass for the molecular formula C₁₀H₁₇NO₃ is distinct from other potential formulas with the same nominal mass.

Calculated Exact Mass for [M+H]⁺ (C₁₀H₁₈NO₃⁺): 200.1281

Calculated Exact Mass for [M]⁺˙ (C₁₀H₁₇NO₃⁺˙): 199.1208

An experimental HRMS measurement matching one of these calculated values to within a few parts per million provides definitive proof of the compound's molecular formula, distinguishing it from any potential isomers or impurities.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Detailed experimental data on the tandem mass spectrometry (MS/MS) fragmentation pathways of this compound are not extensively available in the reviewed scientific literature. However, based on the general principles of mass spectrometry for β-keto esters and pyrrolidine-containing compounds, a putative fragmentation pattern can be proposed.

Typically, the fragmentation of β-keto esters involves cleavages at the ester and keto functionalities, as well as reactions influenced by the presence of the heterocyclic pyrrolidine ring. The pyrrolidine moiety itself can undergo characteristic ring-opening or fragmentation pathways. A systematic study would be required to definitively map the fragmentation cascade of this compound and to characterize the specific daughter ions generated under various collision-induced dissociation conditions.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

While the crystal structure of this compound has not been specifically reported, a detailed X-ray diffraction analysis has been conducted on its tautomer, ethyl (2E)-3-oxo-2-(pyrrolidin-2-ylidene)butanoate. researchgate.net This analysis provides critical insights into the molecular geometry and intermolecular interactions in the solid state, which are of significant relevance to understanding the structural properties of the title compound.

The study of ethyl (2E)-3-oxo-2-(pyrrolidin-2-ylidene)butanoate revealed a monoclinic crystal system with the space group P21/n. researchgate.net The pyrrolidine ring adopts an envelope conformation. The molecular structure is stabilized by both intra- and intermolecular hydrogen bonding. researchgate.net A key feature is a six-membered hydrogen-bonded ring formed by the secondary amine. Furthermore, the molecules form centrosymmetric dimers through intermolecular hydrogen bonds involving the acetyl group. researchgate.net

Below are the detailed crystallographic data for ethyl (2E)-3-oxo-2-(pyrrolidin-2-ylidene)butanoate. researchgate.net

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₀H₁₅NO₃ |

| Formula weight | 197.23 |

| Temperature | 173(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 7.5637 (3) Åb = 5.2527 (3) Åc = 25.4713 (13) Åβ = 97.554 (3)° |

| Volume | 1003.19 (9) ų |

| Z | 4 |

| Density (calculated) | 1.306 Mg/m³ |

| Absorption coefficient | 0.10 mm⁻¹ |

| F(000) | 424 |

| Crystal size | 0.45 x 0.25 x 0.04 mm |

| Theta range for data collection | 1.6 to 26.0° |

| Index ranges | -9 ≤ h ≤ 9-6 ≤ k ≤ 6-19 ≤ l ≤ 31 |

| Reflections collected | 5713 |

| Independent reflections | 1972 [R(int) = 0.044] |

| Completeness to theta = 26.0° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1972 / 2 / 143 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R1 = 0.064, wR2 = 0.177 |

| R indices (all data) | R1 = 0.088, wR2 = 0.192 |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Analysis

As of the latest review of scientific literature, no specific studies on the chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), of this compound have been published. The molecule contains a stereocenter at the C4 position, and therefore, its enantiomers are expected to exhibit distinct chiroptical properties.

A comprehensive stereochemical analysis would require the separation of the enantiomers and subsequent measurement of their CD and ORD spectra. Such data would be invaluable for assigning the absolute configuration of the stereocenter and for studying conformational preferences in solution. The absence of this information in the public domain highlights an area for future research to fully characterize this compound.

Computational and Theoretical Studies of Ethyl 3 Oxo 4 1 Pyrrolidinyl Butanoate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of the size of Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate. DFT methods are used to determine the ground-state electronic structure, optimized geometry, and other key properties.

For instance, in studies of related β-keto esters and pyrrolidine (B122466) derivatives, various DFT functionals and basis sets have been employed to achieve reliable results. A common approach involves geometry optimization using a functional like B3LYP or M06-2X with a basis set such as 6-31G* or 6-311+G(d,p) nih.govarabjchem.org. The choice of functional and basis set is critical and is often validated against experimental data when available. For an isomer, Ethyl (2E)-3-oxo-2-(pyrrolidin-2-ylidene)butanoate, X-ray crystallography has shown that the pyrrolidine ring adopts an envelope conformation researchgate.net. DFT calculations would be expected to reproduce this conformational preference, providing a benchmark for the accuracy of the chosen theoretical level.

Calculated ground-state properties typically include bond lengths, bond angles, dihedral angles, and the distribution of electron density. From the electron density, further properties such as the molecular electrostatic potential (MEP) can be mapped, identifying regions of positive and negative potential that are crucial for understanding intermolecular interactions. For related pyrrolidinones, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) have been calculated to understand their electronic properties and reactivity arabjchem.org.

Table 1: Commonly Used DFT Methods in the Study of Pyrrolidine and Keto-Ester Derivatives

| Functional | Basis Set | Application | Reference |

| M06-2X | 6-311+G(d,p) | Reactivity and Conformational Analysis of β-Keto Esters | nih.gov |

| M06-2X | 6-311+G(d,p) | Stability of Pyrrolidine-Derived Iminium Ions | acs.orgnih.gov |

| B3LYP | 6-31G* | Quantum Chemical Investigation of Substituted Pyrrolidinones | arabjchem.org |

| B3LYP | 6-311++G(2d,2p) | Reaction Mechanism of Pyrrolidinone Derivatives | beilstein-journals.org |

While DFT is primarily a ground-state theory, its time-dependent extension (TD-DFT) is widely used to investigate electronic excited states. For a more rigorous, albeit computationally intensive, analysis, ab initio methods such as Configuration Interaction (CI) or Coupled Cluster (CC) theory can be employed. These methods provide a more accurate description of electron correlation, which is essential for describing excited states.

The study of excited states is crucial for understanding a molecule's photophysical properties, such as its absorption and emission of light. For example, in a study of related pyrrolidine derivatives, the effect of substituents on fluorescence properties was investigated, highlighting the importance of understanding the transition from the first excited state to the ground state researchgate.net. For this compound, these calculations could predict its UV-Vis absorption spectrum, identifying the electronic transitions involved (e.g., n → π* or π → π* transitions associated with the keto and ester carbonyl groups).

Molecular Modeling and Conformational Analysis

The flexibility of the butanoate chain and the pyrrolidine ring in this compound results in a complex potential energy surface with multiple possible conformations. Molecular modeling techniques are essential for exploring this landscape to identify stable conformers and understand the molecule's flexibility.

A systematic conformational search can be performed using molecular mechanics force fields, followed by geometry optimization of the low-energy conformers using DFT nih.gov. This approach has been successfully applied to other flexible β-keto esters to identify the global minimum energy conformation and a family of low-lying conformers nih.gov. For the related isomer Ethyl (2E)-3-oxo-2-(pyrrolidin-2-ylidene)butanoate, experimental data confirms an envelope conformation for the pyrrolidine ring and an (E)-geometry about the C=C double bond researchgate.net. A similar detailed analysis for this compound would reveal the preferred orientations of the ethyl ester and pyrrolidinyl groups and the puckering of the five-membered ring.

Molecular dynamics (MD) simulations can also provide insights into the dynamic behavior of the molecule in different environments, such as in solution. MD simulations have been used to study the behavior of similar heterocyclic compounds, revealing how the molecule explores its conformational space over time researchgate.net.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing the transition states that connect reactants, intermediates, and products. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules.

DFT calculations have been used to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines, where the rate-determining step was found to be the release of N₂ from a diazene (B1210634) intermediate nih.gov. Similarly, the mechanism of reaction between 3-pyrroline-2-one (B142641) and amines has been proposed based on DFT calculations, which showed that kinetic selectivity was more significant than thermodynamic selectivity beilstein-journals.org. For this compound, theoretical calculations could be used to investigate its keto-enol tautomerism, a characteristic reaction of β-keto esters, by calculating the energies of the tautomers and the transition state connecting them.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. The descriptors used in QSRR models are often derived from computational calculations.

For a series of related compounds, DFT can be used to calculate a wide range of descriptors, such as:

Electronic Descriptors: HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges. These were calculated for substituted pyrrolidinones to understand their properties arabjchem.org.

Topological Descriptors: Molecular connectivity indices and shape indices.

Quantum-Chemical Descriptors: Global electrophilicity and nucleophilicity indices.

These descriptors can then be used to develop a regression model that predicts a specific reactivity parameter, such as a reaction rate constant. While no specific QSRR studies on this compound have been found, the methodologies applied to other β-keto esters and pyrrolidines are directly applicable nih.gov.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations can predict its vibrational (IR and Raman) spectra. The calculated frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be compared with experimental data. The potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific molecular motions, such as C=O stretches, C-N stretches, and ring deformations researchgate.net.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra. For related compounds, computationally obtained spectral data has shown excellent agreement with experimental results researchgate.net.

Table 2: Predicted Spectroscopic Data vs. Experimental Data for a Related Compound, Ethyl 3-[(pyridin-2-yl)amino]propanoate

| Spectroscopic Data | Computational Prediction (DFT/B3LYP/6-311G++(d,p)) | Experimental Value | Reference |

| Selected IR Frequencies (cm⁻¹) | researchgate.netresearchgate.net | ||

| N-H Stretch | 3425 | 3405 | researchgate.netresearchgate.net |

| C=O Stretch | 1730 | 1728 | researchgate.netresearchgate.net |

| Selected ¹³C NMR Shifts (ppm) | researchgate.netresearchgate.net | ||

| C=O (Ester) | 172.1 | 172.4 | researchgate.netresearchgate.net |

| Aromatic Carbons | 108.2 - 158.0 | 107.8 - 157.7 | researchgate.netresearchgate.net |

This table illustrates the high level of accuracy that can be achieved, providing confidence in applying these methods to this compound for structural confirmation and spectral interpretation.

Applications and Synthetic Utility of Ethyl 3 Oxo 4 1 Pyrrolidinyl Butanoate

Precursor in Complex Molecule Synthesis

The bifunctional nature of Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate, containing both a nucleophilic enamine and an electrophilic keto-ester moiety, renders it a versatile precursor in the synthesis of complex organic molecules. Its reactivity can be finely tuned to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Intermediates for Natural Product Total Synthesis

While β-enamino esters are recognized as important subunits in some biologically significant natural products, a review of the available scientific literature did not yield specific examples of this compound being directly employed as an intermediate in the total synthesis of a natural product. The principles of its reactivity, however, are well-represented in the broader field of natural product synthesis.

Building Blocks for Advanced Organic Scaffolds

The utility of β-enamino esters as building blocks for advanced organic scaffolds is well-documented. These compounds can undergo a variety of transformations to yield highly substituted carbocyclic and heterocyclic frameworks. For instance, the general class of enamino esters can be utilized in the synthesis of polysubstituted pyrroles and pyridines. nih.govrsc.orgnih.gov

One notable application is in multicomponent reactions, where the enamine moiety can react with various electrophiles and dienophiles. Research has demonstrated the synthesis of polysubstituted pyridines from push-pull enamines through a two-pot, three-component process involving a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov Although this study does not specifically name this compound, its structure fits the class of push-pull enamines used.

The following table summarizes representative transformations of enamino esters into complex organic scaffolds:

| Starting Material Class | Reagents and Conditions | Product Scaffold | Reference |

| β-Enamino esters | Sulfur ylides, α,β-unsaturated imines | Polysubstituted pyrroles | nih.gov |

| Push-pull enamines | Aryl aldehydes, α,β-unsaturated acids, Ph2P(O)N3, Et3N | Tri- and tetrasubstituted pyridines | nih.gov |

| Enamines | Isoxazoles, TiCl4(THF)2, Ti powder | Substituted pyridines | nsf.gov |

Scaffold for Heterocyclic Chemistry Development

β-Enamino esters are particularly powerful scaffolds in heterocyclic chemistry, providing access to a diverse range of nitrogen-containing ring systems. enamine.net Their inherent reactivity allows them to act as synthons for various heterocycles, including pyrimidines, pyridinones, and pyrazolones. nih.gov

For example, the reaction of β-enamino esters with acetylacetone (B45752) and ammonium (B1175870) acetate (B1210297) in acetic acid can afford pyridinone derivatives. nih.gov Furthermore, condensation with substituted hydrazines in refluxing ethanol (B145695) leads to the formation of pyrazolone (B3327878) derivatives. nih.gov The synthesis of pyrimidine (B1678525) derivatives can be achieved through a zinc-chloride catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate. organic-chemistry.org

A summary of heterocyclic systems synthesized from β-enamino esters is provided in the table below:

| Starting Material Class | Reagents and Conditions | Product Heterocycle | Reference |

| β-Enamino esters | Acetylacetone, ammonium acetate, acetic acid | Pyridinones | nih.gov |

| β-Enamino esters | Substituted hydrazines, ethanol, reflux | Pyrazolones | nih.gov |

| Functionalized enamines | Triethyl orthoformate, ammonium acetate, ZnCl2 | 4,5-Disubstituted pyrimidines | organic-chemistry.org |

| β-Enamino esters | Hydrazine (B178648) hydrate, ethanol, reflux | Pyrazolones | nih.gov |

Role in Catalyst and Ligand Design

A comprehensive search of the scientific literature did not reveal any specific instances of this compound being utilized in the design or synthesis of catalysts or ligands. While the pyrrolidine (B122466) and β-keto ester moieties are present in various known ligands, the direct application of this particular compound in catalysis is not documented.

Development of Novel Synthetic Methodologies Based on its Reactivity

The reactivity of β-enamino esters is a cornerstone of many established synthetic methodologies, such as the Hantzsch pyridine (B92270) synthesis and related multicomponent reactions. However, research into the development of novel synthetic methodologies specifically based on the unique reactivity of this compound is not extensively reported. The existing literature primarily focuses on the application of the broader class of β-enamino esters in known synthetic transformations to create diverse molecular structures. nih.govnih.gov For instance, the inverse-electron-demand Diels-Alder reaction of enamines with electron-deficient triazines to form pyrimidines is a known methodology that could potentially be applied to this compound. enamine.net

Emerging Research Frontiers for Ethyl 3 Oxo 4 1 Pyrrolidinyl Butanoate

Discovery of Novel Transformations and Reaction Pathways

The reactivity of Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate is largely dictated by the enamine and β-ketoester functional groups. makingmolecules.commasterorganicchemistry.com Enamines, being nitrogen analogs of enols, are highly nucleophilic and react with a variety of electrophiles. makingmolecules.com Research into novel transformations is likely to focus on expanding the scope of known enamine reactions and discovering new reaction pathways.

One promising area is the development of novel cycloaddition reactions. Enamines can participate in [2+2], [3+2], and [4+2] cycloadditions to construct various carbo- and heterocyclic rings. For instance, reactions with nitroalkenes can proceed through a formal [2+2] cycloaddition to yield cyclobutane (B1203170) intermediates. nih.gov The specific substitution pattern of this compound could influence the stability and subsequent transformations of these intermediates.

Multicomponent reactions (MCRs) represent another significant frontier. The ability of this compound to act as a versatile nucleophile makes it an ideal candidate for MCRs, which allow for the rapid assembly of complex molecules in a single step. For example, it could be employed in Hantzsch-type pyridine (B92270) synthesis or in the synthesis of substituted pyrimidines. popline.orgresearchgate.netresearchgate.net The development of novel MCRs involving this compound could lead to efficient syntheses of diverse heterocyclic scaffolds. researchgate.netmdpi.comevitachem.comnih.gov

The synthesis of novel heterocyclic systems is a major driver of research in this area. Based on the reactivity of similar β-enamino esters, this compound could be a precursor to a variety of heterocycles, including pyridines, pyrimidines, and pyrroles. nih.govnih.gov The specific reaction conditions and choice of reaction partners would determine the resulting heterocyclic core.

Table 1: Potential Novel Transformations of this compound

| Reaction Type | Potential Electrophile/Reaction Partner | Potential Product |

|---|---|---|

| [2+2] Cycloaddition | Nitroalkenes | Substituted cyclobutanes |

| Hantzsch-type reaction | Aldehydes, ammonia (B1221849) source | Dihydropyridines |

| Pyrimidine (B1678525) synthesis | Amidines, guanidines | Substituted pyrimidines |

Asymmetric Synthesis and Chiral Induction Studies

The development of asymmetric transformations using β-enamino esters is a highly active area of research. While this compound itself is achiral, it can be used as a prochiral nucleophile in reactions with chiral catalysts or auxiliaries to generate chiral products.

One major focus is on asymmetric enamine catalysis, where a chiral amine is used to form a transient chiral enamine intermediate. acs.orgnih.gov This approach has been successfully applied to a variety of reactions, including alkylations, aldol (B89426) reactions, and Michael additions. acs.orgcapes.gov.br Research in this area would involve screening different chiral catalysts, such as proline derivatives or chiral primary amines, to achieve high enantioselectivity in reactions of this compound. acs.orgnih.govnih.gov

Another approach is the use of chiral metal catalysts in conjunction with the enamine. Chiral Lewis acids or transition metal complexes can coordinate to the β-ketoester moiety, creating a chiral environment that directs the approach of an electrophile. This strategy has been effective in the asymmetric hydrogenation of related unsaturated β-ketoesters to produce chiral allylic alcohols. nih.gov

The study of chiral induction mechanisms is crucial for the rational design of new asymmetric reactions. This involves detailed mechanistic investigations, often combining experimental and computational methods, to understand the factors that control stereoselectivity. acs.orgnih.gov For this compound, this would entail studying the transition state geometries of its reactions in the presence of chiral catalysts to elucidate the origins of enantioselectivity.

Integration with Automation and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical synthesis and discovery. enamine.netmedium.comenamine.de These technologies can be applied to the study of this compound to accelerate the discovery of new reactions and optimize existing ones.

Automated flow synthesis offers several advantages over traditional batch chemistry, including improved control over reaction parameters, enhanced safety, and the potential for seamless scale-up. mdpi.comresearchgate.netmit.edu The synthesis of this compound itself, as well as its subsequent reactions, could be adapted to flow chemistry platforms. researchgate.net This would enable rapid optimization of reaction conditions, such as temperature, pressure, and catalyst loading, and could facilitate the synthesis of libraries of related compounds. acs.org

High-throughput screening (HTS) techniques can be used to rapidly evaluate a large number of reaction conditions or catalysts. enamine.netmedium.comenamine.denih.govnih.gov For example, HTS could be employed to screen a library of chiral catalysts for an asymmetric transformation of this compound. nih.govnih.gov This would dramatically reduce the time and resources required to identify optimal conditions for a desired reaction.

The combination of automated synthesis and HTS creates a powerful platform for reaction discovery and optimization. This approach could be used to explore the reactivity of this compound with a wide range of electrophiles under diverse conditions, potentially leading to the discovery of novel and unexpected transformations.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding the mechanisms of chemical reactions is fundamental to their development and optimization. Advanced spectroscopic techniques that allow for real-time reaction monitoring can provide invaluable insights into reaction kinetics, intermediates, and transition states. acs.orgnih.govrsc.org

In-situ NMR and IR spectroscopy are powerful tools for monitoring the progress of reactions in real-time. acs.orgresearchgate.netacs.org These techniques can be used to identify and characterize transient intermediates that may not be observable by traditional analytical methods. acs.org For reactions involving this compound, in-situ spectroscopy could be used to study the formation and reactivity of the enamine intermediate, as well as any subsequent intermediates in a reaction cascade. researchgate.netacs.org

Mass spectrometry-based techniques, such as electrospray ionization mass spectrometry (ESI-MS), can also be used for real-time reaction monitoring. nih.gov ESI-MS is particularly well-suited for detecting low-concentration intermediates and can provide information about their structure and reactivity. nih.gov

The data obtained from these advanced spectroscopic methods can be used to construct detailed mechanistic models of reactions involving this compound. This, in turn, can guide the development of more efficient and selective synthetic methods.

Synergistic Computational and Experimental Design

The combination of computational chemistry and experimental work has become an indispensable tool in modern chemical research. nih.govnih.govrsc.orgacs.orgresearchgate.net Density Functional Theory (DFT) calculations, in particular, have proven to be highly effective in predicting reaction outcomes, elucidating reaction mechanisms, and guiding experimental design. nih.govnih.govresearchgate.netresearchgate.netacs.org

For this compound, computational studies could be used to:

Predict reactivity: DFT calculations can be used to predict the most likely sites of reaction and the relative reactivity of the enamine with different electrophiles. acs.org

Elucidate reaction mechanisms: Computational modeling can be used to map out the potential energy surfaces of reactions, identifying transition states and intermediates. nih.govnih.govresearchgate.net This can provide a detailed understanding of the reaction mechanism and the factors that control selectivity.

Design new catalysts: Computational methods can be used to design new chiral catalysts for asymmetric transformations of this compound. By modeling the interactions between the substrate and the catalyst, it is possible to predict which catalysts are most likely to be effective. researchgate.net

The synergistic use of computational and experimental approaches can significantly accelerate the pace of research. Computational predictions can be used to guide experimental work, while experimental results can be used to validate and refine computational models. This iterative process can lead to a deep understanding of the chemistry of this compound and the rapid development of new and useful synthetic transformations.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 3-oxo-4-(1-pyrrolidinyl)butanoate?

- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of ethyl 3-oxobutanoate derivatives with pyrrolidine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., THF) is a common approach. Catalysts like tetrabutylammonium iodide (TBAI) can enhance reaction efficiency by stabilizing transition states . Post-synthesis purification often involves flash column chromatography using gradients of heptane/ethyl acetate to isolate the product .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- Answer : Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) is critical for assessing purity (>95% UV detection) and confirming molecular ion peaks (e.g., [M+H]⁺). Thin-layer chromatography (TLC) with KMnO₄ staining can monitor reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features, such as the keto-enol tautomerism of the β-ketoester moiety .

Q. What are the key storage and handling precautions for this compound to ensure stability?

- Answer : The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent hydrolysis or oxidation. Hazard statements (H315, H319, H335) indicate the need for personal protective equipment (PPE), including gloves and eye protection, to avoid skin/eye irritation .

Advanced Research Questions

Q. How do reaction conditions influence the yield and selectivity in the synthesis of this compound derivatives?

- Answer : Solvent choice and temperature are critical. For example, THF facilitates SN2 reactions due to its moderate polarity, while elevated temperatures (e.g., reflux) may accelerate alkylation but risk side reactions like retro-aldol decomposition. Substituent effects (e.g., electron-withdrawing groups on the pyrrolidine ring) can modulate nucleophilicity, requiring tailored base strength (e.g., DBU vs. K₂CO₃) .

Q. What mechanisms underlie the formation of byproducts during the alkylation or acylation of this compound, and how can they be minimized?

- Answer : Common byproducts arise from over-alkylation, keto-enol tautomerization, or ester hydrolysis. For instance, competing nucleophilic attack at the β-keto position can form undesired adducts. Mitigation strategies include:

- Using stoichiometric control of reagents.

- Employing low-temperature conditions (0–5°C) to suppress tautomerization .

- Purification via preparative HPLC to resolve diastereomers or regioisomers .

Q. How can spectroscopic data (e.g., NMR, HRMS) be interpreted to resolve stereochemical ambiguities in derivatives of this compound?

- Answer : ¹H NMR coupling constants (J values) and NOESY correlations can distinguish axial vs. equatorial substituents on the pyrrolidine ring. High-resolution mass spectrometry (HRMS) confirms molecular formulas, while ¹³C NMR chemical shifts (~170–210 ppm) identify carbonyl environments. Computational modeling (DFT) may predict dihedral angles to validate stereochemical assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.